N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide
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Overview
Description
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a decane chain and a 3,5-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with decane-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethoxyphenyl)acridin-9-amine: Another compound with a 3,5-dimethoxyphenyl group, known for its anticancer properties.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Uniqueness
N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide is unique due to its specific structure, which combines a long alkyl chain with a sulfonamide group and a dimethoxy-substituted aromatic ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
920527-64-6 |
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Molecular Formula |
C19H33NO4S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]decane-1-sulfonamide |
InChI |
InChI=1S/C19H33NO4S/c1-4-5-6-7-8-9-10-11-12-25(21,22)20-16-17-13-18(23-2)15-19(14-17)24-3/h13-15,20H,4-12,16H2,1-3H3 |
InChI Key |
AACZUVVXNSSQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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